molecular formula C21H16O2 B013854 1-Pyrenylmethyl methacrylate CAS No. 86112-79-0

1-Pyrenylmethyl methacrylate

Cat. No.: B013854
CAS No.: 86112-79-0
M. Wt: 300.3 g/mol
InChI Key: BUQDPCFXOBQDLX-UHFFFAOYSA-N
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Description

1-Pyrenemethyl methacrylate is a fluorescent methacrylate monomer which is used for synthesising poly methyl methacrylate (PMMA) based optical and fluorescent temperature sensors. These polymeric sensors exhibit reverse solubility transition wherein the polymer is insoluble at low temperatures and is soluble at higher temperatures. These sensors are used as biosensors, in drug delivery, logical gates and optical sensing applications.

Biochemical Analysis

Biochemical Properties

1-Pyrenylmethyl methacrylate plays a significant role in biochemical reactions due to its fluorescent nature. It interacts with various biomolecules, including enzymes and proteins, to form complexes that can be used in optical sensing applications . The compound’s interaction with poly methyl methacrylate (PMMA) results in the formation of polymeric sensors that respond to minor local environmental changes . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which contribute to the compound’s stability and functionality in biochemical assays .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescent properties allow it to be used as a marker in cellular imaging studies, where it can be tracked within cells to monitor changes in cellular function . It has been observed to affect cell signaling pathways by interacting with specific proteins and enzymes, leading to alterations in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorescent nature allows it to bind to specific sites on proteins and enzymes, altering their activity and function . This binding can result in either inhibition or activation of enzymatic reactions, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at low temperatures but can degrade at higher temperatures, affecting its long-term efficacy in biochemical assays . Studies have shown that the compound’s fluorescent properties can diminish over time, leading to reduced sensitivity in optical sensing applications . Its stability can be enhanced by storing it at optimal conditions, such as 2-8°C, to maintain its functionality in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can be used safely in various biomedical applications . At higher doses, it can exhibit toxic or adverse effects, including alterations in cellular function and metabolic activity . These threshold effects are crucial for determining the safe and effective dosage range for the compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s metabolism primarily involves its conversion into fluorescent metabolites that can be tracked in biochemical assays .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound’s fluorescent properties allow it to be tracked within cells, providing insights into its localization and accumulation in different cellular compartments . These transport mechanisms are crucial for understanding the compound’s distribution and its potential effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s fluorescent nature allows it to be visualized within cells, providing insights into its activity and function in different subcellular locations .

Properties

IUPAC Name

pyren-1-ylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c1-13(2)21(22)23-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQDPCFXOBQDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395683
Record name 1-PYRENYLMETHYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86112-79-0
Record name 1-PYRENYLMETHYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86112-79-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-pyrenylmethyl methacrylate contribute to the study of polymer properties?

A1: this compound's value lies in its fluorescent pyrene group. When incorporated into a polymer, this group acts as a molecular probe, sensitive to its surrounding environment. For instance, the ratio of intensities of specific peaks in its fluorescence spectrum (I1/I3) can reveal the polarity of the polymer matrix []. Furthermore, changes in fluorescence intensity with temperature can be used to pinpoint the glass transition temperature (Tg) of polymers, even in nanoscale thin films [].

Q2: What unique properties does this compound bring to polymer materials?

A2: Besides its fluorescence, this compound can be used to introduce various functionalities into polymers. For example, researchers have created a copolymer of this compound and N-vinylimidazole that, when complexed with iron chloride, exhibits both fluorescence and superparamagnetism []. This dual functionality opens up possibilities for applications in areas like biotechnology.

Q3: Can you elaborate on the applications of this compound in understanding polymer morphology?

A3: Researchers utilize the fluorescence properties of this compound to visualize and study the morphology of phase-separated polymer blends [, ]. By incorporating it into one of the polymers in a blend, the distribution of this polymer can be tracked using fluorescence microscopy. This method provides valuable insights into the phase separation process and the resulting morphology.

Q4: Are there any studies on the impact of this compound's structure on its function in polymers?

A4: Yes, researchers have explored the influence of the linker length between the pyrene group and the methacrylate backbone. By comparing this compound with 1-pyrenylbutyl methacrylate, they found that the linker length impacts the pyrene group's sensitivity to its surroundings. This sensitivity is reflected in the fluorescence behavior and provides additional control over the probe's functionality within the polymer matrix [].

Q5: Has this compound been utilized in studying charge transfer processes in polymers?

A5: Absolutely. Researchers have employed this compound to create electron transfer sensitizers within polymers. By copolymerizing it with monomers containing charged groups, they can control the charge environment around the pyrene moiety []. This control is crucial for studying photoinduced electron transfer processes at polymer interfaces, which have implications for applications like solar energy conversion.

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